molecular formula C55H68N8O13S2 B607222 dTRIM24

dTRIM24

カタログ番号: B607222
分子量: 1113.3 g/mol
InChIキー: QUQTXFIMYFMULC-OGOZKGDESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

dTRIM24: は、クロマチン修飾酵素TRIM24の分解剤として機能する合成有機化合物です。これは、TRIM24結合リガンド(ACS-9571由来)とフォン・ヒッペル・リンダウ(VHL)結合リガンド(VL-269)からなるハイブリッド分子です。 この化合物は、親TRIM24ブロモドメイン結合リガンドIACS-9571と比較して、クロマチンからのTRIM24の置換に特に効果的です .

科学的研究の応用

Acute Leukemia

dTRIM24 has been identified as a novel dependency in acute leukemia. Studies have demonstrated that the degradation of TRIM24 using this compound leads to:

  • Enhanced Anti-Proliferative Effects : Compared to bromodomain inhibition alone, this compound significantly reduces cell proliferation and induces apoptosis in leukemia cell lines such as MOLM-13. This effect is attributed to sustained depletion of TRIM24 over time .
  • Altered Gene Expression : RNA sequencing analyses reveal that this compound treatment results in the upregulation of tumor suppressor genes while downregulating oncogenic pathways, indicating its potential as a therapeutic agent .

Glioblastoma

Recent research has highlighted the effectiveness of this compound in targeting glioblastoma stem cells. Key findings include:

  • Inhibition of Cell Propagation : Both this compound and IACS-9571 effectively reduce the proliferation of patient-derived glioblastoma stem cells (GSCs). The treatment also diminishes tumorsphere formation and expression of stemness markers such as SOX2 and Nestin .
  • Mechanistic Insights : The inhibitory effects are partially mediated through the suppression of the TRIM24-SOX2 axis, underscoring the importance of TRIM24 in maintaining GSC characteristics .

HIV Reactivation Studies

Interestingly, this compound has been explored for its role in HIV research. It was found that:

  • Differential Effects on HIV Expression : In Jurkat T cells, treatment with this compound led to degradation of TRIM24 and subsequent reactivation of latent HIV-1 provirus, suggesting its potential utility beyond oncology .

Comparative Analysis with Other Compounds

To understand the efficacy of this compound relative to other TRIM24-targeting agents, a comparative analysis was conducted:

CompoundMechanismEfficacy in Cancer TypesNotable Findings
This compoundPROTACAcute leukemia, glioblastomaInduces selective degradation; alters gene expression significantly
IACS-9571Bromodomain inhibitorAcute leukemiaLess effective than this compound; does not induce significant degradation
VL-269E3 ligase recruiterNot specifically studiedWorks in conjunction with this compound for effective degradation

Case Study 1: Acute Leukemia

In a study involving MOLM-13 cells treated with this compound:

  • Results : Significant reduction in cell viability was observed within 4 hours post-treatment, with sustained effects noted over 72 hours.
  • Gene Expression Analysis : RNA-seq revealed upregulation of genes associated with tumor suppression and downregulation of MYC target genes, indicating a shift towards a less aggressive phenotype .

Case Study 2: Glioblastoma Stem Cells

In patient-derived GSC lines:

  • Results : Treatment with this compound led to dose-dependent reductions in cell proliferation and self-renewal capabilities.
  • Mechanistic Insights : Immunofluorescence confirmed decreased levels of SOX2 post-treatment, linking TRIM24 activity with stem cell maintenance .

作用機序

dTRIM24は、VHL E3ユビキチンリガーゼをTRIM24に募集することで効果を発揮し、TRIM24のユビキチン化とそれに続くプロテアソーム分解につながります。 この分解は、TRIM24のクロマチンとの結合を阻害し、遺伝子発現の変化と癌細胞の増殖の抑制につながります . This compoundの分子標的には、TRIM24のブロモドメインとVHL E3ユビキチンリガーゼが含まれます .

類似化合物の比較

類似化合物:

This compoundの独自性: this compoundは、VHL E3ユビキチンリガーゼを募集することで、TRIM24を選択的に分解できるという点で独自性を持っています。 この二官能性分解剤は、親リガンドであるIACS-9571やVL-269と比較して、クロマチンからのTRIM24の置換と癌細胞の増殖の抑制に効果があります .

準備方法

合成経路と反応条件: dTRIM24の合成には、TRIM24ブロモドメインリガンドとVHL E3ユビキチンリガーゼリガンドの結合が含まれます。合成経路には通常、以下の手順が含まれます。

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 この化合物は通常、バッチ反応器で製造され、クロマトグラフィーや再結晶などの技術を用いて精製されます .

化学反応の分析

反応の種類: dTRIM24は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: 分解反応から生成される主な生成物は、ユビキチン化TRIM24であり、その後プロテアソームによって分解されます .

科学研究への応用

This compoundは、次のようなさまざまな科学研究の応用があります。

生物活性

dTRIM24 is a novel compound designed as a proteolysis-targeting chimera (PROTAC) that selectively degrades the TRIM24 protein. TRIM24, a member of the tripartite motif (TRIM) family, functions as a transcriptional regulator and has been implicated in various cancers, particularly hematological malignancies. This article explores the biological activity of this compound, focusing on its mechanisms, effects on gene expression, and potential therapeutic applications.

This compound is composed of the TRIM24 ligand IACS-9571 conjugated to a VHL (von Hippel-Lindau) ligand. This design allows this compound to recruit the VHL E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of TRIM24 in a dose- and time-dependent manner. The maximum degradation of TRIM24 occurs at concentrations around 5 µM .

The degradation mechanism contrasts with traditional bromodomain inhibitors, which do not effectively reduce TRIM24 levels or exert significant anti-proliferative effects. Studies show that this compound treatment leads to a more pronounced decrease in TRIM24 chromatin association compared to bromodomain inhibition alone .

Impact on Gene Expression

The biological activity of this compound extends beyond mere degradation; it significantly alters gene expression profiles. In studies involving MOLM-13 cells, a human leukemia cell line sensitive to TRIM24 loss, this compound treatment resulted in widespread transcriptional changes. Notably, genes typically repressed by TRIM24 were upregulated following degradation. This includes several putative tumor suppressors such as BCOR, ERV3, MZF1, and ID3 .

The gene expression analysis revealed that this compound treatment predominantly upregulates genes involved in chromatin remodeling and transcriptional regulation. In contrast, bromodomain inhibition with IACS-9571 was less effective in modulating these gene sets . The transcriptional response was characterized by downregulation of MYC target genes and master transcription factors like MYB and GATA2 in sensitive AML lines .

Case Study: Acute Leukemia

In acute leukemia models, this compound has been identified as a novel dependency. The degradation of TRIM24 using this compound resulted in significant anti-proliferative effects, highlighting its potential as a therapeutic agent. The study demonstrated that the sensitivity to this compound correlates with its impact on gene control, suggesting that targeting TRIM24 could be beneficial for patients with specific leukemic profiles .

Comparative Analysis: this compound vs. IACS-9571

FeatureThis compoundIACS-9571
MechanismDegrades TRIM24 via VHL ligaseInhibits TRIM24 bromodomain
Effect on TRIM24Significant reductionMinimal effect
Gene Expression ImpactUpregulates tumor suppressorsLimited transcriptional changes
Anti-Proliferative ActivityStrong in leukemia modelsIneffective

Therapeutic Potential

The findings surrounding this compound suggest its potential utility in cancer therapy, particularly for malignancies dependent on TRIM24 expression. The ability of this compound to induce widespread transcriptional changes and inhibit cell proliferation positions it as a promising candidate for further clinical development.

In addition to its application in leukemia, preliminary studies indicate that targeting TRIM24 may also be effective in other cancer types where it plays a role in tumorigenesis . For instance, research has shown that overexpression of TRIM24 is linked to aggressive breast cancer phenotypes, indicating that degradation strategies like those employed by this compound could provide therapeutic benefits in this context as well .

特性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65)/t39-,46+,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQTXFIMYFMULC-OGOZKGDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H68N8O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1113.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes Tripartite Motif Containing 24 (TRIM24) a viable target for glioblastoma treatment?

A1: TRIM24 is frequently overexpressed in glioblastoma, contributing to tumor growth and progression. [, ] Targeting TRIM24 with a degrader molecule, like the ones explored in the research, aims to inhibit its function and potentially impede tumor development. [, ]

Q2: How do the researched compounds interact with TRIM24 to achieve a therapeutic effect?

A2: One study investigates the use of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of TRIM24. [] These PROTACs work by bringing an E3 ubiquitin ligase into close proximity with TRIM24, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation approach aims to reduce TRIM24 levels and potentially inhibit its oncogenic activity in glioblastoma. []

Q3: Have any specific PROTAC molecules demonstrated successful degradation of TRIM24?

A3: While the provided research highlights the potential of targeting TRIM24 for degradation, it does not provide specific details on the efficacy of any particular PROTAC molecule. [, , ] Further research is needed to identify and characterize effective PROTACs that can successfully degrade TRIM24 and demonstrate therapeutic benefits in preclinical models of glioblastoma.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。